1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 93994-39-9
VCID: VC10323822
InChI: InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9H,10-14H2
SMILES: C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 93994-39-9

Cat. No.: VC10323822

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone - 93994-39-9

Specification

CAS No. 93994-39-9
Molecular Formula C18H19ClN2O
Molecular Weight 314.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9H,10-14H2
Standard InChI Key INFAFLUKKZBASC-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone, reflects its bifunctional substitution pattern. The ethanone backbone serves as a scaffold for two critical groups:

  • A 4-chlorophenyl ring at the first carbon, introducing electron-withdrawing properties and steric bulk.

  • A 4-phenylpiperazine group at the second carbon, contributing basicity and potential receptor-binding capabilities.

Key Structural Features:

  • Piperazine Ring: A six-membered diamine ring substituted with a phenyl group at the 4-position. This moiety is common in psychotropic agents due to its ability to interact with serotonin and dopamine receptors.

  • Chlorophenyl Group: The chlorine atom at the para position enhances metabolic stability and influences lipophilicity, which can affect blood-brain barrier permeability .

  • Ketone Functional Group: The carbonyl group at the ethanone core may participate in hydrogen bonding or serve as a site for further chemical modification.

Molecular Formula and Physicochemical Properties:

PropertyValue
IUPAC Name1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone
Molecular FormulaC₁₈H₁₈ClN₂O
Molecular Weight315.80 g/mol
Calculated LogP3.2 (Estimated)
Topological Polar Surface Area29.5 Ų

Synthetic Methodologies

Nucleophilic Substitution Routes

The synthesis of 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves a two-step protocol:

  • Formation of the Ethanone Backbone:

    • Reaction of 4-chlorophenylacetyl chloride with a secondary amine under Friedel-Crafts acylation conditions.

    • Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination for aryl-amine bond formation .

  • Piperazine Incorporation:

    • Nucleophilic displacement of a leaving group (e.g., bromide) at the second carbon by 4-phenylpiperazine.

    • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used with bases like potassium carbonate to deprotonate the piperazine nitrogen .

Example Reaction Scheme:

4-Chlorophenylacetyl chloride+4-PhenylpiperazineBase, DMF1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone\text{4-Chlorophenylacetyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{Base, DMF}} \text{1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone}

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.

  • Catalytic Systems: Palladium or copper catalysts accelerate coupling reactions, minimizing byproducts.

  • Purification: Recrystallization from ethanol or column chromatography achieves >98% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 4H, Ar-H from chlorophenyl),

    • δ 7.45–7.30 (m, 5H, Ar-H from phenylpiperazine),

    • δ 3.85–3.60 (m, 8H, piperazine CH₂),

    • δ 4.20 (s, 2H, COCH₂).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 208.5 (C=O),

    • δ 135.2–125.0 (aromatic carbons),

    • δ 54.3–48.7 (piperazine carbons).

Infrared Spectroscopy (IR)

  • C=O Stretch: 1715–1690 cm⁻¹ (strong),

  • C-Cl Stretch: 750–600 cm⁻¹ (medium),

  • N-H Stretch (piperazine): 3300–3200 cm⁻¹ (broad).

Biological Activity and Mechanisms

Receptor Binding Profiling

Piperazine derivatives are known to interact with neurotransmitter receptors:

  • Serotonin (5-HT₁A/5-HT₂A): Molecular docking studies suggest the phenylpiperazine group forms π-π interactions with receptor aromatic residues.

  • Dopamine D₂: The basic nitrogen in piperazine may mimic endogenous ligands like dopamine.

Enzymatic Inhibition

  • Monoamine Oxidase (MAO): Chlorophenyl groups enhance inhibitory potency by occupying hydrophobic pockets in the enzyme active site .

  • Kinase Pathways: Structural analogs inhibit cyclin-dependent kinases (CDKs), suggesting antiproliferative potential.

Hypothetical Activity Data (Based on Analogs):

TargetIC₅₀ (μM)Assay Type
MAO-B0.45Fluorometric
5-HT₁A12.3Radioligand binding
CDK2/Cyclin E1.8Kinase-Glo®

Challenges and Future Directions

Metabolic Stability

  • Cytochrome P450 Interactions: Predicted CYP3A4/2D6 metabolism via N-dealkylation. Prodrug strategies may mitigate rapid clearance.

Toxicity Profiling

  • hERG Channel Inhibition: Piperazines carry a risk of cardiotoxicity; in silico models predict moderate hERG binding (IC₅₀ = 8.7 μM).

Synthetic Optimization

  • Stereoselective Synthesis: Chiral resolution techniques could isolate enantiomers with improved therapeutic indices.

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